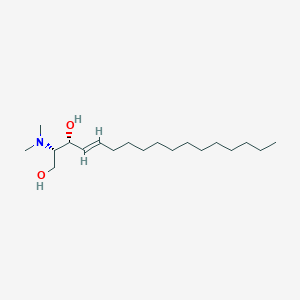
2S-(dimethylamino)-4E-heptadecene-1,3R-diol
Overview
Description
N,N-dimethyl Sphingosine (d171): is a methylated form of sphingosine, a naturally occurring amino alcohol found in many tissues. It is a derivative of sphingosine with the chemical formula C19H39NO2 and a molecular weight of 313.52 . This compound is known for its role in inhibiting protein kinase C and sphingosine kinase, making it significant in various biochemical and physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dimethyl Sphingosine (d17:1) can be synthesized through the methylation of sphingosine. The process involves the reaction of sphingosine with a methylating agent such as methyl iodide in the presence of a base like sodium hydride. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of N,N-dimethyl Sphingosine (d17:1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often supplied in solution form, such as in ethanol or chloroform, to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl Sphingosine (d17:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent sphingosine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Sphingosine.
Substitution: Various N-substituted derivatives
Scientific Research Applications
N,N-dimethyl Sphingosine (d17:1) has a wide range of scientific research applications, including:
Chemistry:
Biology:
- Investigated for its role in cellular signaling pathways, particularly in the inhibition of protein kinase C and sphingosine kinase .
- Studied for its effects on cell proliferation, apoptosis, and differentiation .
Medicine:
- Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit key enzymes involved in cell growth and survival .
- Investigated for its role in neurodegenerative diseases and other conditions related to sphingolipid metabolism .
Industry:
Mechanism of Action
N,N-dimethyl Sphingosine (d17:1) exerts its effects primarily through the inhibition of protein kinase C and sphingosine kinase. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis . By inhibiting these enzymes, N,N-dimethyl Sphingosine (d17:1) can modulate various cellular processes, making it a valuable tool in biochemical and medical research .
Comparison with Similar Compounds
Sphingosine (d171): The parent compound of N,N-dimethyl Sphingosine (d17:1), involved in similar cellular processes but lacks the methyl groups.
N,N-dimethyl Sphingosine (d181): A similar compound with a slightly different carbon chain length, also known for inhibiting sphingosine kinase.
Uniqueness: N,N-dimethyl Sphingosine (d17:1) is unique due to its specific methylation pattern, which enhances its ability to inhibit protein kinase C and sphingosine kinase. This makes it more potent and selective compared to its parent compound and other similar derivatives .
Properties
IUPAC Name |
(E,2S,3R)-2-(dimethylamino)heptadec-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20(2)3/h15-16,18-19,21-22H,4-14,17H2,1-3H3/b16-15+/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSFJHOOJSIRKL-OVMWUVNSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(CO)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-N-(4-ethoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide](/img/structure/B2559572.png)
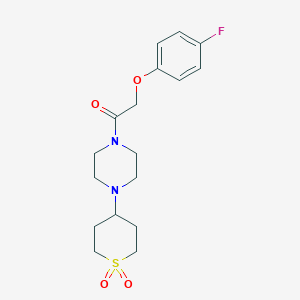

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2559576.png)
![{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride](/img/structure/B2559577.png)
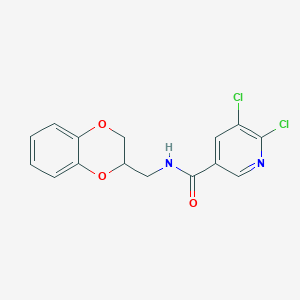

![Benzoic acid, 2-[(5-isoxazolylcarbonyl)amino]-6-methyl- (9CI)](/img/structure/B2559582.png)
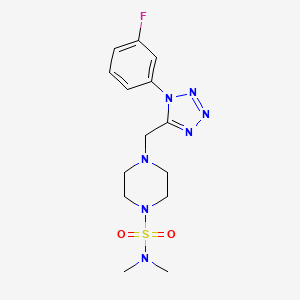
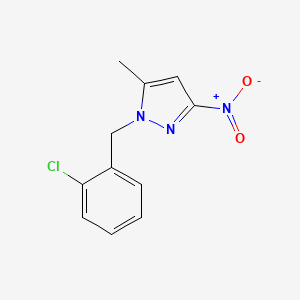
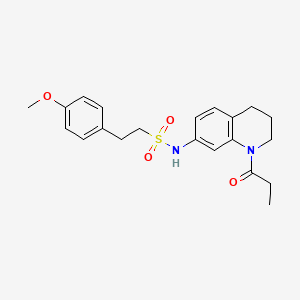
![N-(Piperidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2559587.png)
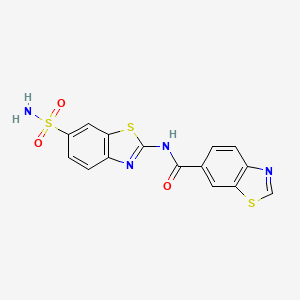
![2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2559591.png)
